4-Chloropicolinic Acid
CAS No.: 5470-22-4
Cat. No.: VC21206117
Molecular Formula: C6H4ClNO2
Molecular Weight: 157.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5470-22-4 |
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Molecular Formula | C6H4ClNO2 |
Molecular Weight | 157.55 g/mol |
IUPAC Name | 4-chloropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) |
Standard InChI Key | NNMYRMGMVLMQAY-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)C(=O)O |
Canonical SMILES | C1=CN=C(C=C1Cl)C(=O)O |
Introduction
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural configuration of 4-chloropicolinic acid. The 1H NMR spectral data reveals characteristic peaks that confirm its structure. According to the synthesis data available, the following peaks are observed in the 1H NMR spectrum (400 MHz, DMSO-d6): δ 8.70-8.72 (d, J=8.8 Hz, 1H), 8.09 (s, 1H), 7.84-7.85 (m, 1H) . These signals correspond to the aromatic protons in the pyridine ring.
Another spectral analysis (400 MHz, CDCl3) shows similar peaks: δ 8.67 (d, J = 5.2 Hz, 1H), 8.15 (d, J = 2.0 Hz, 1H), 7.49 (dd, J = 2.0, 5.2 Hz, 1H) , which further confirms the structure of the compound and its derivatives.
Synthesis Methods
Synthesis Routes and Strategies
Multiple synthetic approaches have been developed for the preparation of 4-chloropicolinic acid and its derivatives. The most common routes involve either direct functionalization of the pyridine ring or modifications of pre-existing picolinic acid structures.
One significant derivative synthesis involves the conversion of 4-chloropicolinic acid to its ethyl ester form. This transformation is typically achieved through a two-stage process involving the formation of an acid chloride intermediate followed by esterification with ethanol .
Detailed Synthesis Procedures
Several detailed procedures for synthesizing derivatives of 4-chloropicolinic acid are available in the literature. For the synthesis of ethyl-4-chloropicolinate, the following procedure has been reported:
A mixture of 4-chloropicolinic acid (20 g, 127 mmol) and thionyl chloride (200 mL) is heated to 100°C for 6 hours. After cooling to room temperature, excess thionyl chloride is removed under vacuum. Ethanol (200 mL) is then added dropwise at 0°C, and the mixture is stirred at room temperature for 20 hours. The solvent is evaporated under vacuum, and the residue is processed with ethyl acetate, washed with water, sodium bicarbonate solution, and brine, then dried and filtered. This procedure yields ethyl-4-chloropicolinate with an 89% yield .
Alternative procedures involve similar chemistry but with slight variations in reaction conditions, resulting in yields ranging from 83.6% to 89% .
Another synthesis approach uses sulfuric acid as the catalyst for direct esterification:
4-Chloropicolinic acid is combined with ethanol and sulfuric acid, then refluxed for 2 hours. After workup, this method provides the ethyl ester with a 55.7% yield .
Reaction Conditions and Yields
The synthesis of 4-chloropicolinic acid derivatives is influenced by various reaction parameters. Table 2 summarizes different reaction conditions and their corresponding yields:
Table 2: Synthesis Conditions and Yields for 4-Chloropicolinic Acid Derivatives
The data demonstrates that the thionyl chloride method generally provides higher yields (83.6-89%) compared to the direct esterification method (55.7%) . The reaction time and temperature are critical parameters affecting the yield.
Applications and Biological Activity
Pharmaceutical Applications
4-Chloropicolinic acid and its derivatives have shown promising pharmaceutical applications, particularly in the development of inhibitors for certain toxins. Research has identified substituted picolinic acids as potential inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC) .
One significant derivative, 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), has demonstrated low micromolar activity against botulinum neurotoxin . Kinetic and docking studies have revealed that this compound binds to the β-exosite of the toxin, which is considered therapeutically relevant for botulism treatment .
Synthetic Precursor Applications
4-Chloropicolinic acid serves as a valuable starting material for synthesizing more complex molecules with potential biological activities. For example, it has been used in the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide through nucleophilic substitution reactions .
The synthetic route involves:
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Converting 4-chloropicolinic acid to 4-chloropicolinoyl chloride using reagents such as NaBr, SOCl2, and phosphorus oxychloride
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Reacting the acid chloride with propylamine to form 4-chloro-N-propylpicolinamide
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Performing a nucleophilic substitution with p-aminophenol to obtain the final product
This demonstrates the versatility of 4-chloropicolinic acid as a building block for creating functionalized molecules with potential applications in medicinal chemistry.
Structure-Activity Relationships
Studies on derivatives of 4-chloropicolinic acid have revealed important structure-activity relationships. The positioning of the chlorine at the 4-position of the pyridine ring appears to be significant for certain biological activities. When incorporated into more complex structures, these compounds exhibit specific binding properties to biological targets.
For instance, the research on botulinum neurotoxin inhibitors showed that modifications to the basic picolinic acid scaffold could significantly affect binding affinity and inhibitory activity . The extensive investigation into the structure-activity relationships of the picolinic acid scaffold led to the identification of compounds with enhanced activity against the target enzymes .
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